Rubropunctatin

説明

Molecular Architecture and Stereochemical Configuration

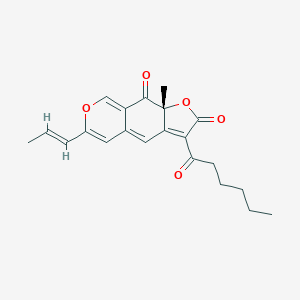

Rubropunctatin (C$${21}$$H$${22}$$O$$_5$$) is a linear tricyclic azaphilone pigment characterized by a fused furoisochromene-dione core. Its structure includes:

- A hexanoyl side chain at the C-3 position.

- A trans-propenyl group at the C-6 position.

- A methyl group at the C-9a position.

The stereochemical configuration was resolved via total synthesis, confirming the (R,E) configuration at the C-9a and propenyl positions. The planar structure aligns with azaphilone derivatives, featuring a γ-lactone ring and conjugated ketone system.

Key structural features :

| Feature | Position | Functional Group |

|---|---|---|

| Tricyclic core | C-1–C-9a | Furoisochromene-dione |

| Hexanoyl substitution | C-3 | β-Ketoacyl group |

| Propenyl substitution | C-6 | Trans-vinyl group |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR)

- $$^{13}\text{C}$$ NMR (25 MHz, D$$_2$$O): Key signals include a carbonyl carbon at δ 196.4 ppm (C-9), lactone carbonyl at δ 172.5 ppm (C-2), and olefinic carbons at δ 119.9 ppm (C-6') and δ 151.3 ppm (C-5').

- $$^{1}\text{H}$$ NMR (800 MHz, CDCl$$_3$$): Propenyl protons resonate as doublets at δ 5.85 (J = 15.3 Hz) and δ 6.25 (J = 15.3 Hz).

Fourier-Transform Infrared (FT-IR)

Crystallographic Analysis and X-ray Diffraction Patterns

Single-crystal X-ray data for this compound remain unreported. However, its crystalline derivatives have been analyzed:

Comparative Structural Analysis with Azaphilone Derivatives

This compound differs from monascorubrin by its shorter acyl chain and linear topology, which reduces steric hindrance and enhances photostability. Unlike citrinin, it lacks a dihydroisocoumarin moiety, explaining its non-toxic profile.

特性

IUPAC Name |

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYDLFVUNXAMP-WKOQKXSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-67-0 | |

| Record name | Rubropunctatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Enzymatic Dearomatization and Acylation

The substrate-selective biocatalytic strategy leverages acyl transferases (ATs) to direct cyclization pathways. In one approach, the enzyme PigD (MrPigD) selectively acylates the open o-quinol intermediate (3 ) over its closed bicyclic form (2 ), enabling exclusive formation of linear tricyclic Rubropunctatin. The reaction proceeds in aqueous buffer (pH 7.4) at 30°C, utilizing β-ketothioester (18 ) as the acyl donor. Key steps include:

-

Dearomatization : Orsellinic acid derivatives undergo enzymatic dearomatization to generate 3 .

-

Acylation : PigD catalyzes tert-hydroxyl acylation of 3 with 78% conversion efficiency.

-

Cyclization : Spontaneous Knoevenagel condensation forms the tricyclic core.

Notably, the equilibrium between 2 and 3 is substrate-dependent. For R₁ = CH═CHCH₃, a 1:1 equilibrium ratio permits high acylation selectivity. Maleimide (2 equiv) scavenges liberated pantetheine, improving isolated yield to 30%.

Mechanistic Insights and Scalability

The linear selectivity arises from the absence of conjugated electron-donating groups in 3 , favoring 6-endo-trig cyclization over angular pathways. NMR studies confirm that extraction into ethyl acetate drives cyclization to this compound, while acetonitrile stabilizes the open form (20 ). Preparative-scale reactions (5 mM substrate) achieve 19–30% isolated yields, demonstrating scalability for gram-scale production.

Liposomal Encapsulation for Enhanced Bioavailability

Thin-Film Hydration and Sonication

This compound-loaded liposomes (R-Liposomes) are prepared via thin-film evaporation followed by sonication:

-

Lipid Film Formation : Cholesterol and phospholipids (3:7 molar ratio) dissolved in chloroform are rotary-evaporated at 40°C.

-

Hydration : The lipid film is hydrated with this compound-PBS (pH 7.2, 0.1% Tween80) at 60°C.

-

Sonication : Probe sonication (20 kHz, 5 min) reduces particle size to 150–200 nm.

Tween80 increases this compound solubility in PBS, achieving 92.4% encapsulation efficiency.

In Vitro Release Kinetics

Dialysis studies (MWCO 500 Da) reveal biphasic release:

-

Initial Burst : 45% release within 2 h due to surface-adsorbed drug.

Zero-order kinetics dominate after 6 h (R² = 0.98), suggesting matrix-controlled diffusion.

β-Cyclodextrin Inclusion Complexes

Host-Guest Complexation

This compound forms a 1:1 inclusion complex with β-cyclodextrin (β-CD) via saturated solution method:

Structural and Stability Characterization

-

FT-IR : Shift from 1678 cm⁻¹ (C=O) to 1653 cm⁻¹ confirms guest inclusion.

-

XRD : Loss of this compound crystallinity (2θ = 12.8°, 24.1°) indicates amorphous complexation.

-

Photostability : Complexation improves light stability from 10.17% (free) to 70% preservation after 4 h.

The complex exhibits −27.7 mV zeta potential and 121.87 nm average particle size, ensuring colloidal stability.

Green Synthesis of Functionalized Silver Nanoparticles

Reduction and Capping Mechanism

This compound reduces Ag⁺ to Ag⁰ while capping nanoparticles (R-AgNPs):

Nanoparticle Characterization

-

UV-Vis : Surface plasmon resonance (SPR) peak at 410 nm confirms spherical AgNPs.

-

TEM : 13.54 ± 0.42 nm diameter with face-centered cubic (FCC) lattice.

R-AgNPs exhibit superior antibacterial activity (MIC = 6.25 μg/mL) compared to commercial AgNPs (MIC = 12.5 μg/mL).

Enzymatic Acylation for Structural Diversification

Chemoselective Modifications

PigD-mediated acylation enables late-stage diversification:

化学反応の分析

Hydrolysis

- Rubropunctatin experiences hydrolysis of its intracellular ester group when in an alkaline environment. This generates –COOK and –OH, which enhances the solubility of the molecule and increases its maximum absorbance .

- In strongly alkaline conditions, this compound is hydrolyzed, leading to the formation of carboxylic acid or carboxylate .

- When this compound is encapsulated within a liposome, it is almost completely embedded in the liposome bilayer, which prevents the hydrolysis reaction of the this compound molecule under alkaline conditions, improving its pH stability .

Reaction with Amines

- This compound reacts with amines through amination via a second-order reaction .

- This compound and monascorubin can be used as precursors for semi-synthesis of various Monascus pigments amino acids (MPs-aa) via the azaphilic addition reaction-based chemical modification .

- The use of amino acids such as l-arginine, l-lysine, l-asparagine, l-glutamate, l-glycine, l-alanine, l-valine, l-leucine, l-isoleucine, l-methionine, l-phenylalanine, l-tyrosine, l-tryptophan, l-threonine, l-serine, l-aspartate, l-histidine and l-glutamine in chemical modification can yield water-soluble red MPs-aa with enhanced stability .

- The reaction with ammonia produces rubropunctamine and monascorubramine .

Photochemical Reactions

- This compound is prone to photochemical reactions and gradually degrades under light conditions, which limits its applications .

- Encapsulation of this compound in a liposome improves its photostability, preventing photodegradation .

Antioxidant Activity

- This compound demonstrates antioxidant abilities, including scavenging DPPH radicals, inhibiting superoxide generation, and reducing ferric .

- This compound can efficiently inhibit protein oxidation compared to glutathione and ascorbic acid .

Impact of pH

- The UV-Vis spectra of this compound changes with varying pH levels, with absorbance increasing as pH increases .

- This compound-loaded liposome (R-Liposome) suspensions demonstrate good stability across a pH range of 3-11 .

Data Table: Reaction Characteristics with Silver Nanoparticles

科学的研究の応用

Anticancer Applications

Rubropunctatin has shown promising results in cancer therapy, particularly through its formulation as a drug delivery system.

Liposomal Drug Carrier Development

A study demonstrated the creation of a this compound-loaded liposome (R-Liposome) to enhance its solubility and stability. The liposomal formulation exhibited:

- High Encapsulation Efficiency : 90 ± 3.5%

- Sustained Release : Lower initial release rates compared to free this compound, enhancing oral bioavailability.

- Enhanced Anticancer Activity : The R-Liposome significantly promoted apoptosis in cancer cells while maintaining lower toxicity to normal cells compared to traditional chemotherapeutics like taxol .

Mechanism of Action

this compound's anticancer mechanism is believed to involve photodynamic therapy, where light irradiation boosts its ability to induce apoptosis in cancer cells. This dual action as both a chemotherapeutic and photodynamic agent positions this compound as a novel candidate for cancer treatment .

Antifungal Properties

This compound also exhibits notable antifungal activity, making it a candidate for treating fungal infections.

Inhibition of Fungal Growth

Research indicated that this compound effectively inhibited the growth of various fungi, showcasing:

- Fungicidal Activity : It disrupts membrane permeability in fungal cells.

- Safety Profile : The pigment extract from Monascus purpureus has been deemed safe in animal models, suggesting potential for clinical applications against invasive fungal infections .

Case Study Insights

In a controlled study, this compound demonstrated significant inhibition of fungal spore germination and radial growth. This supports its potential use in developing antifungal therapies .

Antioxidant Effects

The antioxidant properties of this compound have been substantiated through various studies.

Protective Mechanisms Against Oxidative Stress

this compound has been shown to scavenge free radicals effectively:

- DPPH Radical Scavenging : At a concentration of 8 μg/mL, it scavenged 16% of DPPH radicals.

- Superoxide Inhibition : It inhibited superoxide generation by 20% at similar concentrations .

Comparative Efficacy

When compared to standard antioxidants like glutathione and ascorbic acid, this compound exhibited superior protective effects against protein oxidation induced by metal-catalyzed oxidation processes .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

作用機序

類似化合物との比較

Table 2: Anticancer Activity of Rubropunctatin vs. Analogues and Chemotherapeutics

- This compound outperforms monascin, ankaflavin, and monascorubramine in cytotoxicity assays, attributed to its 4-carbonyl group and conjugated double bonds, which are critical for pro-apoptotic signaling .

- Unlike taxol and cisplatin, this compound shows minimal toxicity to normal gastric epithelial cells (GES-1), highlighting its therapeutic window .

生物活性

Rubropunctatin is a polyketide compound primarily derived from the fermentation of Monascus purpureus, a fungus known for its pigment production. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various fungal pathogens. A study demonstrated that extracts from Monascus purpureus containing this compound effectively inhibited the growth of fungi such as Penicillium expansum, Rhizopus stolonifer, and Aspergillus niger. The mechanism of action involves disrupting the cell membrane integrity of these fungi, leading to cell death.

Summary of Antimicrobial Studies

| Fungal Species | Inhibition Mechanism | Reference |

|---|---|---|

| Penicillium expansum | Disruption of cell membrane | |

| Rhizopus stolonifer | Inhibition of spore germination | |

| Aspergillus niger | Membrane potential alteration |

Anticancer Activity

This compound has shown promising results in cancer research. It was found to possess a higher anti-proliferative effect on gastric cancer cells (BGC-823) compared to other pigments. Notably, this compound's efficacy surpasses that of taxol, a common chemotherapeutic agent, while exhibiting lower toxicity towards normal human gastric epithelial cells. Its anticancer effects are attributed to its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated this compound-loaded liposomes (R-Liposomes) for enhanced delivery and stability. The results indicated:

- Encapsulation Efficiency : 90 ± 3.5%

- Loading Rate : 5.60 ± 2.5%

- Sustained Release : R-Liposomes demonstrated approximately 40% lower release rates than free this compound in the initial 7 hours.

This formulation improved the photostability and bioavailability of this compound, making it a potential candidate for dual anti-cancer therapy involving both chemotherapy and photodynamic therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammatory markers in various models, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : As observed in antifungal studies, this compound alters membrane integrity, leading to cell death.

- Telomerase Inhibition : Its ability to inhibit telomerase activity contributes significantly to its anticancer effects.

- Apoptosis Induction : this compound enhances apoptosis in cancer cells when combined with light irradiation, indicating its role as a photodynamic agent .

Q & A

Q. What are the standard methodologies for isolating and characterizing Rubropunctatin from Monascus species?

this compound is typically extracted from Monascus-fermented rice using polar solvents (e.g., 80% ethanol) followed by chromatographic purification (e.g., silica gel column chromatography). Structural characterization employs spectroscopic techniques such as UV-Vis, FTIR, and NMR, with SEM and dynamic light scattering (DLS) used to analyze particle size and morphology . For example, β-cyclodextrin (β-CD) encapsulation improves this compound’s solubility, as confirmed by FTIR peak shifts (e.g., C=O stretching at 1,650 cm⁻¹) and SEM imaging showing reduced aggregation .

Q. How can researchers design experiments to evaluate this compound’s antioxidant and anti-inflammatory activities?

- In vitro models : Use LPS-induced macrophage (e.g., RAW 264.7) assays to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA.

- Oxidative stress assays : Quantify ROS scavenging using DCFH-DA probes or SOD/CAT enzyme activity in cell-free systems.

- Dosage optimization : Test concentrations between 10–100 μM, with β-CD formulations enhancing bioavailability (e.g., IC₅₀ of 39.37 μM for HeLa cells vs. >1,000 μM for unmodified this compound) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., log-dose vs. response) are used to calculate IC₅₀ values. For comparative studies (e.g., β-CD vs. free this compound), ANOVA with post-hoc tests (e.g., Tukey’s) validates significance (p < 0.05). Ensure replication (n ≥ 3) and report mean ± SD, as demonstrated in photostability assays where β-CD improved this compound’s half-life by 70.56% at 4 hours .

Advanced Research Questions

Q. How can contradictory findings about this compound’s pro-apoptotic vs. anti-apoptotic effects be resolved?

Contradictions may arise from cell-type specificity or experimental conditions. For example:

- Pro-apoptotic activity : Observed in HeLa cells via caspase-3 activation and mitochondrial membrane depolarization .

- Anti-apoptotic effects : Reported in neuronal models under oxidative stress, potentially due to NF-κB pathway modulation .

To resolve discrepancies, conduct side-by-side experiments using identical cell lines and dosages, and perform pathway-specific inhibitors/knockdowns (e.g., siRNA for NF-κB) .

Q. What strategies optimize this compound’s formulation for enhanced drug delivery?

- Nanocarriers : β-CD encapsulation reduces particle size to 121.87 nm (PDI = 0.320), improving water solubility and photostability (Fig. 3–4 in ).

- Sustained-release systems : Use in vitro dialysis models (e.g., PBS pH 7.4) to demonstrate slow release (e.g., 60% release at 24 hours).

- Stability testing : Accelerated degradation studies under UV light (e.g., 254 nm) quantify preservation rates .

Q. How can multi-omics approaches elucidate this compound’s mechanisms in cancer and immunomodulation?

- Transcriptomics : RNA-seq of treated cells to identify differentially expressed genes (e.g., UBE3A in neurodevelopmental disorders ).

- Proteomics : SILAC labeling to map protein interaction networks (e.g., ChoKα inhibition in tumor models ).

- Metabolomics : LC-MS profiles to track changes in oxidative metabolites (e.g., glutathione levels) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。